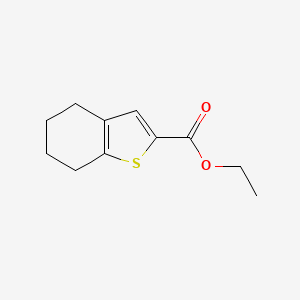

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSTWYGMSUJOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481557 | |

| Record name | ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19282-45-2 | |

| Record name | Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19282-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its tetrahydrobenzothiophene core is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data. Furthermore, it delves into the experimental protocols for its preparation and discusses the mechanism of action of its derivatives, particularly in the context of cancer therapy, with a focus on the inhibition of tyrosine kinase signaling pathways.

Core Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 19282-45-2 | |

| Molecular Formula | C₁₁H₁₄O₂S | |

| Molecular Weight | 210.29 g/mol | |

| Appearance | Solid | |

| Melting Point | 38 °C | |

| Boiling Point | 346.7 °C at 760 mmHg | |

| Density | 1.167 g/cm³ | |

| Solubility | Information not available |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

| Mass Spectrometry (MS) | Data not available in search results. |

Synthesis

The most common and efficient method for the synthesis of this compound is the Gewald reaction.[1] This one-pot, multi-component reaction offers a straightforward route to the tetrahydrobenzothiophene scaffold.

Gewald Reaction: Experimental Protocol

Reactants:

-

Cyclohexanone

-

Ethyl 2-cyanoacetate

-

Elemental Sulfur

-

Morpholine (or another suitable base, e.g., diethylamine)

-

Ethanol (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of cyclohexanone and ethyl 2-cyanoacetate in ethanol.

-

To this solution, add a catalytic amount of morpholine.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow Diagram:

Biological Activity and Signaling Pathways

Derivatives of this compound have garnered significant interest due to their potent biological activities, particularly as anticancer agents.[2] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Tyrosine Kinase Signaling

One of the primary mechanisms of action for many anticancer drugs is the inhibition of tyrosine kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Tetrahydrobenzothiophene derivatives have been shown to be effective tyrosine kinase inhibitors.[2] By blocking the activity of these enzymes, these compounds can disrupt the downstream signaling cascades that promote cancer cell growth and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Derivatives of this compound have been demonstrated to induce apoptosis in cancer cells.[2] This is often achieved through the upregulation of pro-apoptotic proteins such as Bax and the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase) is a common feature of this class of compounds.[2]

Signaling Pathway Diagram:

Applications and Future Directions

The versatile nature of the tetrahydrobenzothiophene scaffold makes this compound a valuable starting material for the development of new therapeutic agents. Its applications extend beyond oncology to include the development of novel anti-inflammatory and antimicrobial drugs.[1] Furthermore, this compound has found utility in materials science for the creation of organic semiconductors and conductive polymers.[1]

Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation compounds. The exploration of this scaffold in other therapeutic areas also represents a promising avenue for future drug discovery efforts.

Conclusion

This compound is a compound of significant interest to researchers in both academia and industry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a valuable tool for drug discovery and development. This technical guide has provided a detailed overview of its fundamental properties, synthesis, and the mechanisms of action of its derivatives, offering a solid foundation for further research and innovation in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a heterocyclic compound, is a versatile building block in the realm of medicinal chemistry and materials science. Its unique structural scaffold has garnered significant attention for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and key applications, with a focus on its role in drug discovery.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate |

| CAS Number | 19282-45-2[1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O₂S[1][3] |

| Molecular Weight | 210.29 g/mol [1] |

| Purity | 98% - 99% (as cited by commercial suppliers)[3] |

| Appearance | Information not available in the search results. |

| Solubility | Moderately soluble in water (0.0962 mg/ml)[1] |

| Storage Temperature | Ambient Storage |

Spectroscopic Data:

While comprehensive spectral data tables were not available in the search results, it is mentioned that the compound is characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and high purity.[1]

Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Gewald reaction .[1] This multicomponent reaction offers a straightforward approach to constructing the thiophene ring.

Experimental Protocol: Gewald Reaction

A detailed, step-by-step protocol for the synthesis of this specific compound was not found in the search results. However, a general procedure for the Gewald reaction is as follows:

Reactants:

-

A ketone (e.g., cyclohexanone)[1]

-

An activated nitrile (e.g., ethyl cyanoacetate)[1]

-

Elemental sulfur[1]

-

A basic catalyst (e.g., morpholine or diethylamine)[1]

-

A suitable solvent (e.g., ethanol)[1]

General Procedure:

-

The ketone, activated nitrile, and elemental sulfur are combined in a suitable solvent.

-

A basic catalyst is added to the mixture.

-

The reaction is typically heated under reflux.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified, often through recrystallization.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of a diverse range of pharmacologically active molecules.[1] Its core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting promising anticancer and antimicrobial activities.[1]

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (liver cancer).[1] The proposed mechanism of action involves the induction of apoptosis in cancer cells by targeting key signaling pathways and enzymes involved in cell proliferation.[1]

Antimicrobial Activity

The antibacterial activity of compounds derived from this scaffold is attributed to their ability to bind to bacterial enzymes and disrupt essential metabolic processes.[1] This suggests potential for the development of novel antibiotics to combat bacterial infections.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and materials science. Its straightforward synthesis via the Gewald reaction and the demonstrated biological activities of its derivatives make it an attractive scaffold for further investigation and development of new therapeutic agents. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by its derivatives to unlock their full therapeutic potential.

References

- 1. This compound|CAS 19282-45-2 [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound, CasNo.19282-45-2 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 19282-45-2|Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

CAS Number: 19282-45-2

This technical guide provides a comprehensive overview of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is a versatile chemical building block with the molecular formula C₁₁H₁₄O₂S.[1] Its structure is characterized by a thiophene ring fused to a cyclohexene ring, with an ethyl carboxylate group at the 2-position.

| Property | Value | Reference |

| CAS Number | 19282-45-2 | [1] |

| Molecular Formula | C₁₁H₁₄O₂S | [1] |

| Molecular Weight | 210.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Solubility | Moderately soluble in water (0.0962 mg/ml) | [1] |

Synthesis

The most prevalent and efficient method for synthesizing this compound is the Gewald reaction.[1] This multicomponent reaction offers a one-pot synthesis pathway to substituted aminothiophenes.

Experimental Protocol: Gewald Reaction

This protocol describes the synthesis of this compound and its 2-amino analogue, a common precursor.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Base catalyst (e.g., morpholine or diethylamine)

-

Ethanol

Procedure:

-

A mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur is prepared in ethanol.

-

A base catalyst, such as morpholine or diethylamine, is added to the mixture.

-

The reaction mixture is then refluxed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often through precipitation and filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The ethyl ester functional group serves as a crucial handle for further synthetic modifications, including hydrolysis, amidation, or reduction to access carboxylic acids, amides, or alcohols for structure-activity relationship (SAR) studies.[1]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the Gewald reaction for the synthesis of the target compound's scaffold.

Caption: Logical workflow of the Gewald reaction.

Biological and Research Applications

This compound and its derivatives are subjects of extensive research in medicinal chemistry due to their diverse biological activities.

| Application Area | Description |

| Medicinal Chemistry | Serves as a foundational scaffold for synthesizing potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1] |

| Material Science | Utilized in the development of organic semiconductors and conductive polymers.[1] |

| Biological Studies | Employed in proteomics research to investigate protein-ligand interactions and enzyme inhibition.[1] |

Anticancer Activity

Derivatives of this compound have demonstrated notable anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by targeting key signaling pathways.[1] Studies have reported cytotoxicity against specific cell lines such as HeLa and SMMC-7721.[1] In one study, novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their in vitro anticancer activities against HepG2, MCF-7, and HCT-116 cell lines, with some compounds showing higher potency than the reference drug doxorubicin against HepG2 cells.[2]

| Compound (from study) | Target Cell Line | IC₅₀ (µg/ml) |

| Compound 7 | HepG2 | 13.5 |

| Compound 9 | HepG2 | 32.2 |

| Doxorubicin (Reference) | HepG2 | 21.6 |

Antimicrobial Activity

The antibacterial action of this class of compounds is attributed to their ability to bind to bacterial enzymes and disrupt essential metabolic processes.[1]

Anti-inflammatory Activity

Derivatives of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, obtained from the hydrolysis of the corresponding ethyl ester, have been investigated as anti-inflammatory agents. These compounds are designed to mimic the binding of arachidonic acid to the cyclooxygenase (COX) enzyme, thereby inhibiting it. In-vitro assays have confirmed that some of these derivatives can inhibit both COX-1 and COX-2 enzymes.

Experimental Workflow for Derivative Synthesis

The following diagram outlines a typical experimental workflow for the synthesis and purification of a derivative from a starting material like Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Caption: A generalized experimental workflow.

References

An In-depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and potential biological significance of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a versatile heterocyclic compound with applications in medicinal chemistry and materials science.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂S |

| Molecular Weight | 210.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 19282-45-2 |

Synthesis Protocol: The Gewald Reaction

This compound is efficiently synthesized through the Gewald reaction, a one-pot, multi-component condensation.[1] This method is widely employed for the preparation of polysubstituted 2-aminothiophenes and their derivatives.

Reactants:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Base catalyst (e.g., morpholine or diethylamine)

-

Solvent (e.g., ethanol)

Methodology:

The Gewald reaction for the synthesis of the title compound involves the condensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base catalyst.[1] The reaction is typically carried out under reflux in a suitable solvent, such as ethanol.[1] The mechanism proceeds through an initial Knoevenagel condensation between the cyclohexanone and ethyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[2]

Characterization:

The structure and purity of the resulting this compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry.[1]

Experimental Workflow: Gewald Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound via the Gewald reaction.

Caption: Workflow for the Gewald synthesis of the title compound.

Biological Significance and Applications

This compound serves as a key building block in medicinal chemistry for the synthesis of various pharmacologically active molecules.[1] Derivatives of this scaffold have been investigated for a range of biological activities.

Anticancer and Antimicrobial Potential:

Research has indicated that derivatives of the tetrahydro-1-benzothiophene core exhibit potential as anticancer and antimicrobial agents.[1] Some studies have shown that these compounds can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation.[1] Their antibacterial activity is attributed to the ability to interfere with essential bacterial enzymes and metabolic processes.[1]

While a specific signaling pathway for the parent compound is not detailed, the general mechanism of action for its derivatives involves interaction with molecular targets to elicit a biological response. Further research is ongoing to elucidate the precise mechanisms and identify specific protein targets.

Signaling Pathway Visualization (Conceptual)

The following diagram provides a conceptual representation of how a derivative of this compound might interact with a cellular signaling pathway to induce apoptosis, a common mechanism for anticancer drugs.

Caption: Conceptual diagram of apoptosis induction.

References

An In-depth Technical Guide on the Spectral Analysis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a heterocyclic compound with a molecular formula of C₁₁H₁₄O₂S. It serves as a valuable building block in medicinal chemistry and materials science. The structural elucidation and confirmation of its synthesis are critically dependent on a thorough analysis of its spectral data. This guide addresses the core spectroscopic techniques used for the characterization of this and similar organic molecules.

Molecular Structure

The chemical structure of this compound is depicted below. The key functional groups include an ethyl ester and a tetrahydrobenzothiophene core.

Caption: Molecular structure of the target compound.

Spectral Data (Hypothetical and Based on Analogs)

Due to the absence of publicly available experimental data for this compound, the following tables are presented as templates. The expected values are based on the analysis of similar structures. Researchers who synthesize this compound can use these tables to record and organize their findings.

3.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

3.3. IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | C=O stretch (Ester) | |

| Data not available | C-O stretch (Ester) | |

| Data not available | C-S stretch | |

| Data not available | C-H stretch (Aliphatic) | |

| Data not available | C-H bend (Aliphatic) |

3.4. MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]⁺ | |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for good resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Process the data with appropriate phasing and baseline correction. Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

The solvent peak can be used as an internal reference (e.g., CDCl₃ at δ 77.16 ppm).

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

4.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or KBr pellet without the sample).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

4.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and provides a characteristic fragmentation pattern. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides a strong molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Experimental and Data Analysis Workflow

The general workflow for the spectral characterization of a synthesized organic compound is outlined in the diagram below.

Caption: General workflow for spectral analysis.

Conclusion

While direct experimental spectral data for this compound is not readily found in the public domain, this guide provides the necessary framework for its acquisition and analysis. The provided experimental protocols and data table templates offer a structured approach for researchers working with this compound. The successful characterization through NMR, IR, and MS is essential for confirming its identity and purity, which are critical for its application in further scientific research and development.

Technical Guide: Crystal Structure Analysis of a Tetrahydro-1-benzothiophene Derivative

Disclaimer: This technical guide focuses on the crystal structure of Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . At the time of this writing, comprehensive crystallographic data for the specifically requested "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" is not available in the surveyed literature. The selected compound, a close structural analogue, provides a robust case study for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction

Benzothiophene derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their diverse biological activities.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is fundamental for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials. Single-crystal X-ray diffraction is the definitive method for elucidating these structures.

This whitepaper provides an in-depth analysis of the crystal structure of Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. We will present a comparative summary of crystallographic data obtained at different temperatures, detail the experimental protocols for synthesis and analysis, and provide a workflow for the structure determination process.

Molecular Structure and Conformation

The molecular structure of Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, with chemical formula C₁₃H₁₇NO₃S, has been determined with high precision.[2][3] Key conformational features include:

-

Ring Geometry: The five-membered thiophene ring is nearly planar.[2][3] In contrast, the fused six-membered cyclohexene ring consistently adopts a half-chair conformation.[2][4][5]

-

Substituent Orientation: The acetamide and ethyl ester groups are also largely planar.[2] The dihedral angles between the thiophene ring and the ethyl ester and acetamide groups are reported to be 5.21 (13)° and 10.06 (16)°, respectively, indicating a relatively coplanar arrangement.[2][4]

-

Intramolecular Interactions: A significant feature of the molecular conformation is an intramolecular N—H⋯O hydrogen bond. This interaction forms a stable S(6) ring motif, which helps to lock the conformation of the acetamido group.[2][4][5]

-

Crystal Packing: In the crystal lattice, molecules are linked by intermolecular C—H⋯O interactions, forming chains that propagate along the b-axis.[2][4][5]

Quantitative Crystallographic Data

The crystal structure of this compound has been independently determined at two different temperatures, providing insight into the effect of thermal energy on the crystal lattice. The data is summarized below for easy comparison.

Table 1: Crystal Data and Structure Refinement at 296 K

| Parameter | Value |

| Empirical Formula | C₁₃H₁₇NO₃S[2] |

| Formula Weight (Mᵣ) | 267.34[2][4] |

| Crystal System | Monoclinic[2][4] |

| Space Group | P2₁/c[4] |

| a (Å) | 10.4267 (4)[2][4] |

| b (Å) | 16.6554 (7)[2][4] |

| c (Å) | 8.0961 (3)[2][4] |

| β (°) | 109.610 (1)[2][4] |

| Volume (V) (ų) | 1324.43 (9)[2][4] |

| Z | 4[2][4] |

| Calculated Density (Dₓ) (Mg m⁻³) | 1.341[4] |

| Absorption Coefficient (μ) (mm⁻¹) | 0.24[2][4] |

| F(000) | 568[4] |

| Data Collection | |

| Diffractometer | Bruker Kappa APEXII CCD[2] |

| Radiation | Mo Kα (λ = 0.71073 Å)[4] |

| Measured Reflections | 9994[2] |

| Independent Reflections | 2389[2] |

| Rᵢₙₜ | 0.032[2] |

| Refinement | |

| R[F² > 2σ(F²)] | 0.040[2] |

| wR(F²) | 0.105[2] |

| Goodness-of-fit (S) | 1.05[2] |

| Parameters | 165[2] |

Table 2: Crystal Data and Structure Refinement at 120 K

| Parameter | Value |

| Empirical Formula | C₁₃H₁₇NO₃S[6] |

| Formula Weight (Mᵣ) | 267.34[3] |

| Crystal System | Monoclinic[6] |

| Space Group | P2₁/c[6] |

| a (Å) | 10.2987 (4)[6] |

| b (Å) | 16.6174 (5)[3] |

| c (Å) | 7.8510 (3)[6] |

| β (°) | 108.625 (1) |

| Volume (V) (ų) | 1274.63 (8)[6] |

| Z | 4 |

| F(000) | 568[6] |

| Data Collection | |

| Diffractometer | Nonius KappaCCD[6] |

| Radiation | Mo Kα (λ = 0.71073 Å)[6] |

| Measured Reflections | 16538[6] |

| Independent Reflections | 2917[3] |

| Reflections with I > 2σ(I) | 2338[6] |

| Rᵢₙₜ | 0.039[3] |

| Refinement | |

| R[F² > 2σ(F²)] | 0.036[3] |

| wR(F²) | 0.091[3] |

| Data-to-parameter ratio | 17.4[6] |

| Parameters | 168[3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis, crystallization, and data analysis procedures as reported in the literature.

Synthesis of the Target Compound

Two slightly different synthetic routes have been reported.

Method A: Acetyl Chloride Acetylation [2]

-

Starting Material: Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (0.3 g, 1 mmol) is dissolved in chloroform.[2]

-

Reaction: To this solution, 1 ml of acetyl chloride is added.[2]

-

Reflux: The reaction mixture is heated under reflux for 8 hours.[2]

-

Work-up: The solvent is removed under reduced pressure.[2]

-

Purification: The resulting residue is recrystallized from ethanol to yield colorless prisms of the final product. The reported yield is 85% with a melting point of 383 K.[2]

Method B: Acetic Anhydride Acetylation [3]

-

Precursor Synthesis: The starting material, Ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is first prepared from cyclohexanone, sulfur, and ethyl cyanoacetate via a one-pot Gewald reaction.[3]

-

Reaction Mixture: A mixture of the amino-precursor (3.5 g, 0.015 mol), acetic anhydride (14 ml), and zinc dust (0.883 g, 0.015 mol) is prepared.[3]

-

Reflux: The mixture is refluxed for 2 hours.[3]

-

Isolation: After cooling to room temperature, the solid product is recovered. The crude product is dissolved in warm methanol (35 ml) and filtered.[3]

-

Purification: The final compound is obtained as colorless crystals by recrystallization from acetone. The reported yield is 84.3% with a melting point of 388 K.[3]

Single-Crystal Growth

Single crystals suitable for X-ray diffraction were obtained directly from the final purification step of the synthesis.

-

In Method A, colorless prisms were obtained by recrystallization from ethanol.[2]

-

In Method B, colorless crystals were obtained by recrystallization from acetone.[3]

X-ray Diffraction and Structure Refinement

The collection of diffraction data and the subsequent structure solution and refinement are the core of the crystal structure analysis.

-

Data Collection: Single crystals were mounted on a diffractometer (Bruker Kappa APEXII CCD or Nonius KappaCCD).[2][6] X-ray diffraction data were collected at a controlled temperature (296 K or 120 K) using Mo Kα radiation.[2][6]

-

Data Reduction: The collected raw diffraction intensities were processed for cell refinement and data reduction using software such as SAINT.[2] An absorption correction was applied using a multi-scan method (e.g., SADABS).[2][6]

-

Structure Solution: The crystal structure was solved using direct methods with programs like SHELXS97.[2]

-

Structure Refinement: The structural model was refined on F² using full-matrix least-squares with software such as SHELXL97.[2] Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model, although in some cases, specific hydrogen atoms were located in a difference map and refined freely.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from starting materials to the final structural analysis.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. This molecule, a key intermediate in the synthesis of various pharmacologically active compounds, requires a thorough understanding of its physicochemical properties to ensure its effective use in research and development.

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. It is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and in vitro assay performance.

Stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions, including temperature, humidity, pH, and light. Understanding a compound's stability profile is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

Solubility Profile of this compound

Currently, there is limited publicly available quantitative solubility data for this compound across a wide range of solvents.

Aqueous Solubility

A single study has reported the aqueous solubility of this compound.

| Solvent | Solubility | Temperature (°C) | pH |

| Water | 0.0962 mg/mL | Not Specified | Not Specified |

This value suggests that the compound is moderately soluble in water. However, the experimental conditions under which this value was obtained are not detailed.

Solubility in Organic Solvents

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane and chloroform.

-

Good to Moderate Solubility: Expected in lower alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).

-

Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and toluene.

A systematic determination of solubility in these solvents is highly recommended for any research or development activities involving this compound.

Experimental Protocols for Solubility Determination

To enable researchers to generate precise solubility data, two standard experimental protocols are detailed below: the Kinetic Solubility Assay and the Thermodynamic Solubility Assay.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[1][2][3]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).[1][4]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.[2][3]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.[1][2]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by observing light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[1][2][3]

-

Quantification (Optional): Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectrophotometry or LC-MS.[2]

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.[5] It is crucial for later-stage development and formulation.[6][7]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][8]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.[2][6]

-

Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[6][7]

Stability Profile of this compound

Specific stability data for this compound is not extensively documented in the literature. However, based on its chemical structure, potential degradation pathways can be inferred. The thiophene ring is generally stable, but the ethyl ester functionality is susceptible to hydrolysis.[9] A forced degradation study is the recommended approach to systematically evaluate its stability.[10][11][12][13][14]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[10][11][13][14] A degradation of 5-20% is generally targeted.[10][13][14]

Hydrolytic Stability

This assesses the compound's stability in the presence of water at different pH values.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions.[10]

-

Stress Conditions: Incubate the solutions at room temperature and an elevated temperature (e.g., 50-60°C).[10]

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Potential Degradation Pathway: The primary degradation pathway under hydrolytic conditions is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid). This reaction is typically faster under basic conditions.

Oxidative Stability

This evaluates the compound's susceptibility to oxidation.

Methodology:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent.

-

Stress Conditions: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and incubate at room temperature.[10]

-

Time Points and Analysis: Follow the same procedure as for hydrolytic stability.

Potential Degradation Pathway: The sulfur atom in the thiophene ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

Thermal Stability

This assesses the compound's stability when exposed to heat.

Methodology:

-

Sample Preparation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) in a controlled oven.

-

Time Points and Analysis: Analyze samples at various time points to determine the extent of degradation.

Photostability

This evaluates the compound's stability upon exposure to light, as per ICH Q1B guidelines.[10][15]

Methodology:

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. A control sample should be protected from light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

Analysis: Compare the stressed samples to the control samples to assess the extent of photodegradation.

Potential Degradation Pathway: Thiophene-containing compounds can undergo photodegradation, potentially leading to the formation of aldehydes or carboxylic acids from side chains.[16]

Summary and Recommendations

The solubility and stability of this compound are critical parameters for its successful application in research and development. While existing data is limited, this guide provides a framework for its systematic evaluation.

-

Solubility: It is recommended that researchers perform thermodynamic solubility studies in a range of pharmaceutically relevant solvents to build a comprehensive solubility profile.

-

Stability: A full forced degradation study is essential to understand the compound's intrinsic stability, identify potential degradation products, and establish appropriate storage and handling conditions.

The detailed protocols and workflows provided herein serve as a valuable resource for scientists and researchers to generate the necessary data to support their projects.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. evotec.com [evotec.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. acdlabs.com [acdlabs.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. resolvemass.ca [resolvemass.ca]

- 14. biopharminternational.com [biopharminternational.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" literature review

An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Introduction

This compound is a versatile chemical building block with the molecular formula C₁₁H₁₄O₂S and a molecular weight of 210.29 g/mol .[1] This compound serves as a crucial precursor and scaffold in the realms of organic synthesis and medicinal chemistry.[1] Its tetrahydrobenzothiophene core is a privileged structure found in a variety of pharmacologically active molecules, making it a compound of significant interest for drug development professionals.[2][3]

The primary synthetic route to access the core structure of this and related compounds is the Gewald reaction, a one-pot, multi-component condensation that is highly efficient and proceeds under mild conditions.[1] The ethyl ester functional group provides a convenient handle for further synthetic modifications, such as hydrolysis, amidation, or reduction, enabling the exploration of structure-activity relationships (SAR) for new therapeutic agents.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] This guide provides a comprehensive review of the synthesis, properties, and applications of this compound and its closely related derivatives.

Chemical Properties and Data

The fundamental properties of this compound are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 19282-45-2 | [1] |

| Molecular Formula | C₁₁H₁₄O₂S | [1] |

| Molecular Weight | 210.29 g/mol | [1] |

| Solubility | Moderately soluble in water (0.0962 mg/ml) |[1] |

Spectroscopic Characterization

Table 2: Spectroscopic Data for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

| Type | Data | Reference |

|---|---|---|

| ¹H NMR | (400 MHz, DMSO-d₆) δ 1.20 (3H, t, J = 7.1 Hz, CH₃), 1.60-1.65 (4H, m, CH₂), 2.35-2.37 (2H, m, CH₂), 2.55-2.56 (2H, m, CH₂), 4.11 (2H, q, J = 7.3 Hz, OCH₂CH₃), 7.14 (2H, br s, NH₂) | [5] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 14.18 (CH₃), 22.34 (CH₂), 22.76 (CH₂), 23.88 (CH₂), 26.49 (CH₂), 58.71 (OCH₂), 103.16 (Cq), 115.96 (Cq), 131.50 (Cq), 163.19 (Cq), 165.32 (C=O) | [5] |

| Melting Point | 114-116 °C | |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing the tetrahydrobenzothiophene core is the Gewald reaction.[1][6] This multicomponent reaction offers an efficient route to highly substituted 2-aminothiophenes.[7]

Gewald Reaction Workflow

The general workflow for the Gewald reaction involves the condensation of a ketone, an active methylene compound (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Detailed Experimental Protocol: Gewald Synthesis

This protocol describes the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a key intermediate.

-

Reactant Preparation : In a suitable reaction vessel (e.g., a 100mL conical flask), mix cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol.[1]

-

Catalyst Addition : Add a basic catalyst, such as diethylamine or morpholine, to the mixture with stirring.[1]

-

Reaction : Heat the mixture under reflux for the required time (typically several hours, though microwave-assisted methods can reduce this to minutes).[1][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up : After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce precipitation of the product.[9]

-

Purification : Filter the crude product and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a methanol/water mixture to yield the pure compound.[5]

Protocol for Derivatization: N-Benzoylation

This protocol demonstrates a common modification of the 2-amino group, illustrating the scaffold's utility.[10]

-

Dissolution : Dissolve Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.0 mmol) in chloroform (10 ml).[10]

-

Acylation : To this solution, add benzoyl chloride (approx. 1.1 mmol) and heat the mixture under reflux for 9-12 hours.[1][10]

-

Isolation : After the reaction, remove the solvent under reduced pressure.[1][10]

-

Purification : Recrystallize the resulting residue from ethanol to afford the pure Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.[10]

Biological Activities and Applications

The tetrahydro-1-benzothiophene scaffold is a cornerstone for the development of various therapeutic agents due to its broad spectrum of biological activities.[2]

Summary of Biological Activities

Derivatives of the core structure have shown significant potential in several therapeutic areas.

Table 3: Reported Biological Activities of Tetrahydro-1-benzothiophene Derivatives

| Activity | Key Findings | Derivative Class | Reference |

|---|---|---|---|

| Anti-inflammatory | Succinamic and maleiamic acid derivatives showed significant activity (79.8% and 77.7% respectively) in a rat hind paw edema model, comparable to ibuprofen. | 2-amino-3-carboxylic acid derivatives | |

| Anticancer | Cytotoxicity has been demonstrated against specific cancer cell lines such as HeLa and SMMC-7721.[1] The mechanism may involve inducing apoptosis by targeting key signaling pathways.[1] | General scaffold | [1] |

| Enzyme Inhibition | Derivatives act as inhibitors of protumorigenic enzymes PDK1 and LDHA, which are targets in colorectal cancer. One derivative (1b) showed IC₅₀ values of 57.10 µg/mL (PDK1) and 64.10 µg/mL (LDHA). | Schiff base derivatives | [4] |

| RORγt Modulation | 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a drug target for autoimmune diseases.[11][12] | 2,3-disubstituted derivatives | [11][12] |

| Antibacterial | The scaffold's antibacterial activity is attributed to its ability to bind to bacterial enzymes and disrupt essential metabolic processes.[1] | General scaffold |[1] |

Applications in Research and Development

The versatility of the this compound scaffold extends beyond direct therapeutic use into broader research applications.

-

Medicinal Chemistry : It is a foundational structure for synthesizing potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1]

-

Material Science : The compound and its derivatives are employed in the development of advanced materials like organic semiconductors and conductive polymers.[1]

-

Biological Studies : It is used in proteomics and other biological research to investigate protein-ligand interactions and enzyme inhibition mechanisms.[1]

References

- 1. This compound|CAS 19282-45-2 [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE | 4506-71-2 [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Page loading... [guidechem.com]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald three-component reaction is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient route to highly substituted 2-aminothiophenes.[1][2] These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The target molecule, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, serves as a valuable intermediate for the synthesis of various therapeutic agents.[3]

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[4] This application note provides a detailed protocol for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via a microwave-assisted Gewald reaction, offering a significant improvement over traditional synthetic approaches.

Reaction Principle

The synthesis proceeds via a one-pot, three-component Gewald reaction involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by a base. The generally accepted mechanism commences with a Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. Microwave irradiation dramatically reduces the reaction time from hours to minutes.[4]

Experimental Protocols

This section details two effective protocols for the microwave-assisted synthesis of the target compound, utilizing different solvent and catalyst systems.

Protocol 1: Using Pyrrolidine as a Base in DMF

This protocol is adapted from a study on improved Gewald reactions under microwave irradiation.[4]

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

Pyrrolidine

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor (e.g., Discover SP microwave reactor-CEM)

-

5 mL microwave reaction vial

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 5 mL microwave reaction vial, add cyclohexanone (1 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol).

-

Add 3 mL of DMF to the reaction vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 50°C for 30 minutes with the absorbance level set to "very high".

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash chromatography on silica gel to yield the pure product.

Protocol 2: Using an Ionic Liquid as Solvent and Catalyst

This protocol utilizes a task-specific ionic liquid, [TMG][Lac], which acts as both the solvent and catalyst, offering a greener alternative.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

1,1,3,3-tetramethylguanidinium lactate ([TMG][Lac])

-

Microwave reactor (e.g., Discover Benchmate, CEM Corp., open vessel)

-

Reaction vessel

-

Cold water

Procedure:

-

In the reaction vessel of the microwave reactor, combine cyclohexanone (10.18 mmol), ethyl cyanoacetate (10.18 mmol), elemental sulfur (10.18 mmol), and [TMG][Lac] (1.5 g).

-

Program the microwave reactor to irradiate the mixture at 80°C with a power of 120 W for 4 minutes in an open vessel setup.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add cold water (5 mL) to the reaction mixture and stir for 5 minutes.

-

A yellow solid will precipitate. Filter the solid, wash with water (5 mL), and dry to obtain the product.

-

The ionic liquid can be recovered from the aqueous filtrate by removing the water under reduced pressure and can be reused.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the different microwave-assisted protocols.

| Protocol | Base/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Pyrrolidine | DMF | 50 | 30 | ~95% (inferred for cyclohexanone) | [4] |

| 2 | [TMG][Lac] | [TMG][Lac] | 80 | 4 | 91 |

Characterization Data for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Appearance: Yellow solid

-

Melting Point: 114-116 °C

-

¹H NMR (CDCl₃, δ in ppm): 5.78 (bs, 2H, NH₂), 4.27 (q, J = 7.0 Hz, 2H, OCH₂), 2.98-2.96 (m, 2H), 2.58-2.55 (m, 2H), 1.85-1.79 (m, 4H), 1.34 (t, J = 7.5 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃, δ in ppm): 166.3, 161.8, 132.6, 117.9, 106.0, 59.6, 27.1, 24.7, 23.4, 23.0, 14.7.

-

Mass Spectrometry (m/z): [M]⁺ calculated for C₁₁H₁₅NO₂S: 225.08; found 225.

Visualizations

Gewald Reaction Pathway

Caption: Reaction mechanism of the microwave-assisted Gewald synthesis.

Experimental Workflow

Caption: General workflow for the microwave-assisted synthesis.

References

Application Notes and Protocols: Derivatization of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a versatile scaffold in medicinal chemistry. The following sections outline key synthetic transformations targeting the ester functionality, including hydrolysis, amidation, and reduction, to generate a library of novel compounds for further investigation.

Introduction

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] Derivatives of the tetrahydrobenzothiophene core have been explored for their anti-inflammatory and anticancer properties.[2] The strategic modification of the ethyl ester group at the 2-position allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. The primary derivatization strategies discussed herein are hydrolysis to the corresponding carboxylic acid, amidation to generate various amides, and reduction to the primary alcohol.

Derivatization Strategies

The primary points of chemical modification for this compound are centered around the ester group. These transformations allow for significant alterations in the physicochemical properties of the parent molecule, which can influence its biological activity.

Summary of Derivatization Reactions

| Reaction | Reagent(s) | Solvent | Typical Conditions | Product |

| Hydrolysis | NaOH or KOH | Ethanol/Water | Reflux | 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |

| Amidation (Two-Step) | 1. NaOH, EtOH/H₂O2. Amine, Coupling Agent (e.g., HATU, HBTU) | 1. EtOH/H₂O2. DMF or DCM | 1. Reflux2. Room Temperature | N-substituted-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

| Amidation (Direct) | Amine | Neat or in a suitable solvent | High Temperature | N-substituted-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

| Reduction | NaBH₄ / I₂ | THF | 0 °C to Room Temp | (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanol |

Experimental Protocols

Protocol 1: Hydrolysis to 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a key intermediate for further derivatization, such as amidation.

Materials:

-

This compound

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl), 1M

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of NaOH or KOH (1.5-2 equivalents) in water to the flask.

-

Attach the reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

A precipitate of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Two-Step Amidation via the Carboxylic Acid

This protocol outlines the synthesis of an amide derivative in a two-step process involving initial hydrolysis of the ester followed by amide coupling.

Step 1: Synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

-

Follow Protocol 1 to synthesize and isolate the carboxylic acid.

Step 2: Amide Coupling Materials:

-

4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

-

Desired amine (primary or secondary)

-

Amide coupling reagent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

-

Add the desired amine (1-1.2 equivalents) and the non-nucleophilic base (2-3 equivalents).

-

In a separate vial, dissolve the coupling reagent (1.1 equivalents) in a small amount of the reaction solvent and add it to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocol 3: Direct Amidation (Aminolysis)

This method describes the direct conversion of the ethyl ester to an amide by heating with an amine. This method is typically suitable for less volatile amines.

Materials:

-

This compound

-

Desired amine (primary or secondary)

-

Sealed reaction vial or high-pressure reaction vessel

-

Heating block or oil bath

Procedure:

-

To a sealed reaction vial, add this compound (1 equivalent) and an excess of the desired amine.

-

If the amine is a solid, a high-boiling point, inert solvent can be added.

-

Seal the vial tightly and heat the mixture at a temperature sufficient to drive the reaction (typically >100 °C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If an excess of a volatile amine was used, it can be removed under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the final amide product.

Protocol 4: Reduction to (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanol

This protocol details the reduction of the ethyl ester to the corresponding primary alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend Sodium borohydride (2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the cooled suspension.

-

After the addition is complete, add a solution of Iodine (1-1.5 equivalents) in anhydrous THF slowly to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and quench carefully by the slow addition of water, followed by 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude alcohol by column chromatography.

Visualized Workflows and Pathways

Caption: General derivatization workflow for this compound.

Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

References

Application Notes and Protocols for Amide Bond Formation with Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a versatile bicyclic heteroaromatic compound that serves as a key building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. The conversion of the ethyl ester functionality to an amide bond is a critical step in the synthesis of novel bioactive molecules, allowing for the introduction of diverse substituents and the modulation of physicochemical and pharmacological properties.

These application notes provide detailed protocols for the formation of amides from this compound, targeting researchers in organic synthesis and drug discovery. Two primary synthetic strategies are outlined: a two-step sequence involving hydrolysis of the ester to the corresponding carboxylic acid followed by amide coupling, and a direct conversion of the ester to the amide.

Synthetic Strategies for Amide Formation

The synthesis of N-substituted-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamides from the parent ethyl ester can be achieved through two primary routes. The choice of method will depend on the nature of the amine, the desired scale of the reaction, and the available reagents.

Application Notes and Protocols for the Hydrolysis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a versatile heterocyclic building block frequently utilized in the synthesis of pharmacologically active molecules. Its strategic importance lies in the thiophene core fused to a cyclohexyl ring, a scaffold present in various compounds with anticancer and antimicrobial activities. The ethyl ester functionality serves as a convenient handle for further molecular elaboration. One of the most fundamental transformations of this ester is its hydrolysis to the corresponding carboxylic acid, 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of amides, more complex esters, and other derivatives for structure-activity relationship (SAR) studies in drug discovery.

This document provides detailed protocols for the hydrolysis of this compound, focusing on the widely used base-catalyzed method (saponification).

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the product is provided below for easy reference.

| Property | This compound | 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |

| Molecular Formula | C₁₁H₁₄O₂S | C₉H₁₀O₂S |

| Molecular Weight | 210.29 g/mol | 182.24 g/mol [1][2] |

| CAS Number | 19282-45-2 | 40133-07-1[1][2] |

| Appearance | Solid | Solid |

| Solubility | Soluble in organic solvents like ethanol, DMF, and toluene; insoluble in water.[3] | Generally soluble in organic solvents. |

Hydrolysis of this compound

The conversion of the ethyl ester to the carboxylic acid is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. This reaction is generally irreversible and proceeds to completion.[4]

Reaction Scheme

Caption: General overview of the saponification of this compound.

Experimental Protocols

Two common base-catalyzed hydrolysis protocols are provided below. Protocol 1 utilizes sodium hydroxide in an ethanol-water mixture, a widely applicable method. Protocol 2 employs potassium hydroxide in methanol, which can be advantageous in certain situations.

Protocol 1: Saponification using Sodium Hydroxide in Ethanol/Water

This protocol is based on the common practice of using a mixed aqueous-alcoholic solvent system for saponification.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 1 M solution

-

Ethyl acetate or Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0 - 3.0 eq) in a mixture of ethanol and water. Add the NaOH solution to the stirred solution of the ester in the round-bottom flask.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 4-6 hours.

-

Work-up - Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add water and wash with a water-immiscible organic solvent like ethyl acetate or diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding hydrochloric acid until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Isolation of Product: Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether. Combine the organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Caption: Workflow for the saponification of this compound using NaOH.

Protocol 2: Saponification using Potassium Hydroxide in Methanol

This protocol utilizes potassium hydroxide in methanol, which can sometimes offer faster reaction times.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 1 M solution

-

Ethyl acetate or Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.

-

Addition of Base: Add solid potassium hydroxide (2.0 - 3.0 eq) to the methanolic solution of the ester.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC. The reaction is typically complete within 2-5 hours at reflux.

-

Work-up and Isolation: Follow the same work-up, isolation, and purification steps as outlined in Protocol 1 (steps 4-9).

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the saponification of this compound. Please note that yields can vary depending on the scale of the reaction and the purity of the starting material.

| Parameter | Protocol 1 (NaOH/EtOH/H₂O) | Protocol 2 (KOH/MeOH) |

| Base | Sodium Hydroxide | Potassium Hydroxide |

| Solvent | Ethanol/Water | Methanol |

| Temperature | Reflux (~80-90 °C) | Room Temp. to Reflux (~65 °C) |

| Reaction Time | 4 - 6 hours | 2 - 5 hours |

| Typical Yield | > 90% | > 90% |

Troubleshooting and Safety Precautions

-